

Mass Spectrometry of Methyl 2-amino-5-chlorobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-amino-5-chlorobenzoate*

Cat. No.: *B046927*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the mass spectrometric analysis of **Methyl 2-amino-5-chlorobenzoate**, a key intermediate in pharmaceutical synthesis. It includes established protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, a comprehensive breakdown of its electron ionization fragmentation pattern, and quantitative data presented for clarity. The information herein is intended to serve as a practical guide for researchers and professionals involved in the characterization and quality control of this compound.

Introduction

Methyl 2-amino-5-chlorobenzoate (CAS No: 5202-89-1) is a substituted anthranilic acid ester widely utilized in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its chemical structure consists of a chlorinated benzene ring with amino and methyl ester functional groups. Mass spectrometry is an indispensable technique for the structural elucidation, purity assessment, and quantification of this compound. This application note details the expected mass spectral behavior and provides standardized protocols for its analysis.

Chemical Properties and Structure

Property	Value	Reference
Chemical Formula	C ₈ H ₈ ClNO ₂	[1][2][3]
Molecular Weight	185.61 g/mol	[2][4][5]
IUPAC Name	methyl 2-amino-5-chlorobenzoate	[2]
Synonyms	Methyl 5-chloroanthranilate, 5-Chloroanthranilic acid methyl ester	[1][4]
CAS Number	5202-89-1	[1][5]

Mass Spectrometry Data

Electron Ionization (EI) Mass Spectrum


The electron ionization mass spectrum of **Methyl 2-amino-5-chlorobenzoate** is characterized by a distinct molecular ion peak and several major fragment ions. The data presented below is based on the National Institute of Standards and Technology (NIST) library spectrum.[1]

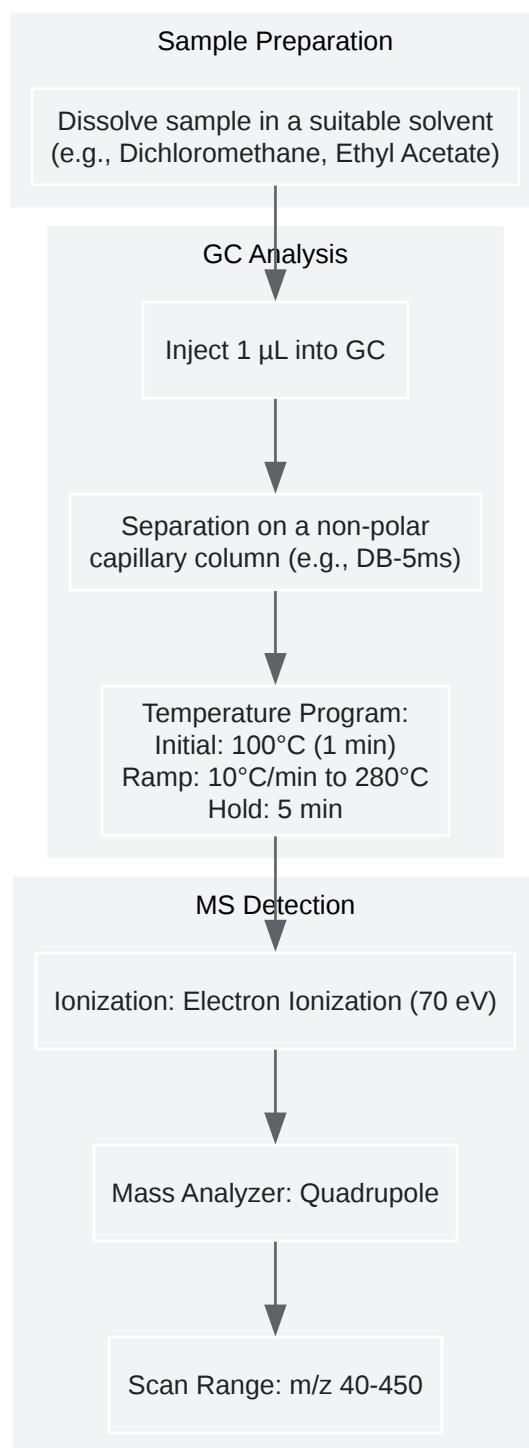
m/z	Relative Intensity (%)	Ion Identity
185	65	[M] ⁺ (Molecular Ion)
154	100	[M - OCH ₃] ⁺
126	40	[M - COOCH ₃] ⁺
90	25	[C ₆ H ₄ Cl] ⁺
63	15	[C ₅ H ₃] ⁺

Fragmentation Pathway

The fragmentation of **Methyl 2-amino-5-chlorobenzoate** under electron ionization (EI) follows predictable pathways for aromatic esters.[6][7][8] The initial event is the removal of an electron to form the molecular ion [M]⁺ at m/z 185. Subsequent fragmentation involves the loss of the

methoxy radical ($\bullet\text{OCH}_3$) to form the base peak at m/z 154, which is a stable acylium ion. Further fragmentation can occur through the loss of the entire carbomethoxy group ($\bullet\text{COOCH}_3$) to yield an ion at m/z 126.

[Click to download full resolution via product page](#)


Caption: Proposed fragmentation pathway of **Methyl 2-amino-5-chlorobenzoate**.

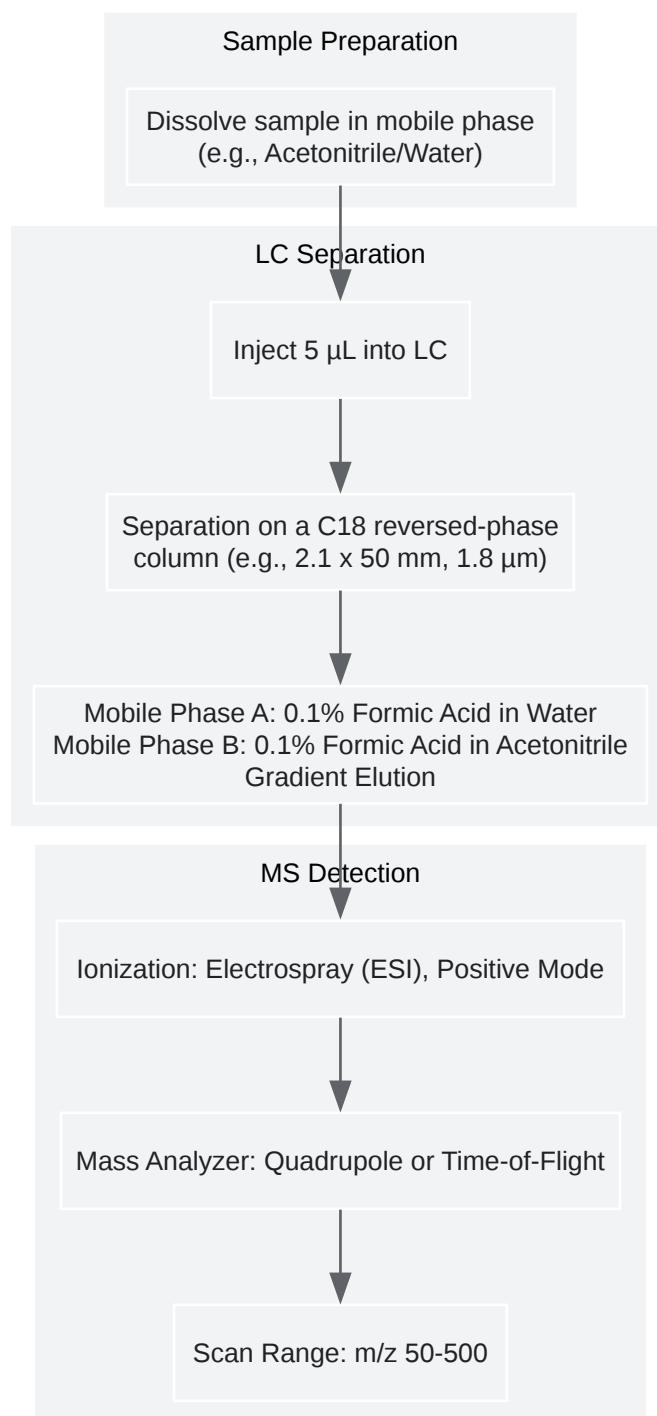
Experimental Protocols

The following are general protocols for the analysis of **Methyl 2-amino-5-chlorobenzoate** using GC-MS and LC-MS. Instrument parameters may require optimization based on the specific system used.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like **Methyl 2-amino-5-chlorobenzoate**.

[Click to download full resolution via product page](#)


Caption: General workflow for GC-MS analysis.

Instrumentation:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250°C.
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for the analysis of less volatile compounds and can be used for high-throughput screening.

[Click to download full resolution via product page](#)

Caption: General workflow for LC-MS analysis.

Instrumentation:

- Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
- Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.
- Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 μ m) or equivalent.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- ESI Parameters:
 - Capillary Voltage: 3500 V
 - Nebulizer Pressure: 40 psi
 - Drying Gas Flow: 10 L/min
 - Drying Gas Temperature: 350°C

Applications

The mass spectrometric methods described are applicable to:

- Quality Control: Ensuring the purity and identity of **Methyl 2-amino-5-chlorobenzoate** in bulk manufacturing and pharmaceutical formulations.
- Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
- Metabolic Studies: Investigating the metabolic fate of drugs synthesized from this intermediate.
- Reaction Monitoring: Tracking the progress of chemical reactions involving **Methyl 2-amino-5-chlorobenzoate**.

Conclusion

This application note provides essential mass spectrometry data and standardized protocols for the analysis of **Methyl 2-amino-5-chlorobenzoate**. The detailed fragmentation pattern and optimized GC-MS and LC-MS methods will aid researchers and drug development professionals in the accurate identification, quantification, and quality assessment of this important pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Benzoic acid, 2-amino-5-chloro-, methyl ester [webbook.nist.gov]
- 2. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 2-amino-5-chloro-, methyl ester [webbook.nist.gov]
- 4. Methyl 2-amino-5-chlorobenzoate | 5202-89-1 | FM10683 [biosynth.com]
- 5. 2-氨基-5-氯苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- To cite this document: BenchChem. [Mass Spectrometry of Methyl 2-amino-5-chlorobenzoate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046927#mass-spectrometry-of-methyl-2-amino-5-chlorobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com